3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a propane-2-sulfonyl group and a pyridin-3-yl-thiazol-2-yl moiety
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific target identification, it is challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
Without specific target identification and understanding of its mode of action, it is difficult to predict its precise cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the propane-2-sulfonyl group and the pyridin-3-yl-thiazol-2-yl moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzamide core and the thiazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while substitution reactions can introduce new functional groups onto the benzamide core or the thiazole ring.
Scientific Research Applications
3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonyl and thiazole groups.
Industry: It can be used in the production of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(propane-2-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
- 3-(propane-2-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- 3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-4-yl]benzamide
Uniqueness
The uniqueness of 3-(propane-2-sulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl and thiazolyl groups can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-propan-2-ylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)15-7-3-5-13(9-15)17(22)21-18-20-16(11-25-18)14-6-4-8-19-10-14/h3-12H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABSJYYRWKOWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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